1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The thiazole moiety is then introduced via a condensation reaction with a suitable thiazole derivative. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can interact with biological macromolecules, potentially inhibiting their function. The thiazole moiety may also play a role in binding to target sites, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiazole-containing molecules. Compared to these, 1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties. Similar compounds include:
- 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 4-methyl-1,3-thiazol-2(3H)-ylidene derivatives
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N5OS/c1-8(2)12-6-11(13-10(4)20-21(5)14(13)18-12)15(22)19-16-17-9(3)7-23-16/h6-8H,1-5H3,(H,17,19,22) |
InChI Key |
DXZPLRPWEZMYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C |
Origin of Product |
United States |
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